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Compound of Interest

Compound Name: Aniline-piperazine-C3-NH-Boc

Cat. No.: B15620602 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aniline-piperazine-C3-NH-Boc is a bifunctional linker molecule commonly

utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an

emerging therapeutic modality designed to hijack the cell's natural protein degradation

machinery to eliminate disease-causing proteins. Given its critical role as a linker, rigorous

analytical characterization of Aniline-piperazine-C3-NH-Boc is essential to ensure its identity,

purity, and structural integrity before its incorporation into a final PROTAC construct. This

document provides detailed protocols and data interpretation guidelines for the comprehensive

characterization of this molecule using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of the

aniline, piperazine, propyl linker, and Boc protecting group.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Accurately weigh 5-10 mg of the Aniline-piperazine-C3-NH-Boc sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆). DMSO-d₆ is often suitable for piperazine derivatives.[5]

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds, spectral width covering

0-12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans (due to lower sensitivity), relaxation delay of 2

seconds, spectral width covering 0-200 ppm.

Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This

includes Fourier transformation, phase correction, and baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Assign the chemical shifts (ppm) by comparing them to expected values and analyzing

coupling patterns (for ¹H NMR).

Data Presentation: Expected NMR Chemical Shifts
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Protons
Predicted δ
(ppm)

Multiplicity Integration Assignment

Boc (t-butyl) ~1.40 s 9H (CH₃)₃C-

Propyl (C2) ~1.70 quintet 2H -CH₂-CH₂-CH₂-

Piperazine (C5,

C6)
~2.55 t 4H Aniline-N-CH₂-

Propyl (C1) ~2.95 q 2H -CH₂-NH-Boc

Piperazine (C2,

C3)
~3.10 t 4H

-N-CH₂-CH₂-N-

Propyl

Propyl (C3) ~3.20 t 2H
Piperazine-N-

CH₂-

Aniline NH₂ ~5.00 s (broad) 2H Ar-NH₂

Boc NH ~6.75 t (broad) 1H -NH-Boc

Aromatic (ortho

to NH₂)
~6.55 d 2H Ar-H

| Aromatic (meta to NH₂) | ~6.90 | d | 2H | Ar-H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
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Carbon Predicted δ (ppm) Assignment

Propyl (C2) ~27.5 -CH₂-CH₂-CH₂-

Boc (t-butyl CH₃) ~28.3 (CH₃)₃C-

Propyl (C1) ~38.0 -CH₂-NH-Boc

Piperazine (C2, C3) ~48.5 -N-CH₂-CH₂-N-Propyl

Piperazine (C5, C6) ~52.0 Aniline-N-CH₂-

Propyl (C3) ~56.0 Piperazine-N-CH₂-

Boc (quaternary C) ~77.5 (CH₃)₃C-

Aromatic (ortho to NH₂) ~114.0 Ar-C

Aromatic (meta to NH₂) ~120.0 Ar-C

Aromatic (ipso to Piperazine) ~140.0 Ar-C

Aromatic (ipso to NH₂) ~147.0 Ar-C

| Boc (C=O) | ~155.6 | -NH-C(O)O- |

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide

structural information through fragmentation analysis. Due to the lability of the Boc group, soft

ionization techniques are recommended to preserve the molecular ion.[6]

Experimental Protocol: ESI-MS
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole analyzer.

Sample Preparation:

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or

acetonitrile.
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A small amount of formic acid (0.1%) can be added to the solvent to promote protonation

for positive ion mode analysis.

MS Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode.

Use a low fragmentor or cone voltage initially to maximize the abundance of the

protonated molecular ion [M+H]⁺.

Optionally, perform tandem MS (MS/MS) on the [M+H]⁺ peak to induce fragmentation and

obtain further structural confirmation.

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

Compare the observed m/z value with the calculated exact mass.

Analyze any observed fragment ions to confirm structural motifs. Common losses for Boc-

protected amines include the t-butyl group (-56 Da), isobutylene (-56 Da), the entire Boc

group (-100 Da), or t-butanol (-74 Da).[7][8]

Data Presentation: Expected Mass Spectrometry Data
Chemical Formula: C₁₈H₃₀N₄O₂ Exact Mass: 334.2369 Molecular Weight: 334.46

Table 3: Expected m/z Values for Key Ions

Ion Calculated m/z Assignment

[M+H]⁺ 335.2447 Protonated Molecular Ion

[M+Na]⁺ 357.2266 Sodium Adduct

[M-C₄H₈+H]⁺ 279.1815 Loss of isobutylene
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| [M-Boc+H]⁺ | 235.1917 | Loss of Boc group |

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. Due to the

basic nature of the piperazine and aniline moieties, specific chromatographic conditions are

required to achieve good peak shape and resolution.[9]

Experimental Protocol: Reversed-Phase HPLC
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase

column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

Sample Preparation:

Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible

solvent like methanol or acetonitrile.

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile or Methanol.

Gradient: A typical gradient might be 10-90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30-35 °C.

Injection Volume: 10 µL.

Detection: UV at 254 nm.

Data Analysis:

Integrate the peak corresponding to the main compound.
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Calculate the purity by dividing the peak area of the main compound by the total area of all

peaks in the chromatogram (Area % method).

Data Presentation: Typical HPLC Parameters
Table 4: Summary of HPLC Method Parameters

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile

Gradient 10% to 90% B over 15 min, then hold for 2 min

Flow Rate 1.0 mL/min

Temperature 30 °C

Detection UV, 254 nm

| Expected Retention Time | Dependent on exact system, but should be a single major peak |

Supporting Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming the presence of key functional groups.

Protocol: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR)

accessory.

Data Analysis: Identify characteristic absorption bands for the functional groups present in

the molecule.[3][4]

Table 5: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

3450-3300
N-H Stretch (asymmetric &
symmetric)

Primary Amine (Aniline)

3350-3250 N-H Stretch Secondary Amine (Carbamate)

3050-3000 C-H Stretch Aromatic

2975-2850 C-H Stretch
Aliphatic (Propyl, Piperazine,

Boc)

1710-1680 C=O Stretch Carbamate (Boc)

1620-1580 N-H Bend / C=C Stretch Amine / Aromatic Ring

| 1250-1150 | C-N Stretch / C-O Stretch | Amine / Carbamate |

Elemental Analysis
Elemental analysis provides experimental confirmation of the compound's elemental

composition (Carbon, Hydrogen, Nitrogen).

Protocol: Submit a pure, dry sample to an analytical services laboratory for CHN analysis.

Data Analysis: Compare the experimentally determined percentages of C, H, and N to the

theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Table 6: Theoretical Elemental Analysis Data for C₁₈H₃₀N₄O₂

Element Theoretical %

Carbon (C) 64.64

Hydrogen (H) 9.04

Nitrogen (N) 16.75

| Oxygen (O) | 9.57 |
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Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the complete characterization of

Aniline-piperazine-C3-NH-Boc.

Synthesis & Purification

Analytical Characterization

Structural Confirmation Purity & Composition

Final Assessment

Synthesized Product

1H & 13C NMR Mass Spectrometry (ESI-MS) FTIR Spectroscopy HPLC-UV Elemental Analysis

Characterization Report:
Identity, Structure, Purity Confirmed

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the target compound.

Data Interpretation Logic
This diagram shows how data from different analytical techniques are integrated to confirm the

molecule's identity and purity.
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Correct ¹H & ¹³C Signals,
Integrations, and Couplings

Structure Confirmed

Observed [M+H]⁺ Matches
Calculated Exact Mass

Presence of Key Functional
Group Peaks (C=O, N-H)

Single Major Peak >95%
Area by HPLC-UV

Purity Confirmed

Experimental C, H, N %
Matches Theoretical Values (±0.4%)

Aniline-piperazine-C3-NH-Boc
Identity & Purity Verified

Click to download full resolution via product page

Caption: Logical flow for data interpretation and final compound verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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